1-[(4-Amino-2-methylpyrimidin-1-ium-5-yl)methyl]pyridin-1-ium-3-carboxamide;dichloride
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Overview
Description
1-[(4-Amino-2-methylpyrimidin-1-ium-5-yl)methyl]pyridin-1-ium-3-carboxamide;dichloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes both pyridinium and pyrimidinium moieties. It is often studied for its potential roles in biological systems and its chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Amino-2-methylpyrimidin-1-ium-5-yl)methyl]pyridin-1-ium-3-carboxamide;dichloride typically involves multi-step organic reactions. One common method includes the alkylation of 4-amino-2-methylpyrimidine with a suitable pyridinium salt under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or acetonitrile, with a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Amino-2-methylpyrimidin-1-ium-5-yl)methyl]pyridin-1-ium-3-carboxamide;dichloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyridinium or pyrimidinium oxides, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
1-[(4-Amino-2-methylpyrimidin-1-ium-5-yl)methyl]pyridin-1-ium-3-carboxamide;dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 1-[(4-Amino-2-methylpyrimidin-1-ium-5-yl)methyl]pyridin-1-ium-3-carboxamide;dichloride exerts its effects involves its interaction with specific molecular targets. The compound can act as a Bronsted base, accepting protons from donor molecules . This interaction can influence various biochemical pathways, including enzyme activity and signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-(aminomethyl)-2-methylpyrimidine: This compound shares a similar pyrimidine structure and is used in similar applications.
Thiamine Impurity I:
PreQ1 dihydrochloride:
Uniqueness
1-[(4-Amino-2-methylpyrimidin-1-ium-5-yl)methyl]pyridin-1-ium-3-carboxamide;dichloride is unique due to its dual pyridinium and pyrimidinium structure, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to its similar compounds.
Properties
IUPAC Name |
1-[(4-amino-2-methylpyrimidin-1-ium-5-yl)methyl]pyridin-1-ium-3-carboxamide;dichloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O.2ClH/c1-8-15-5-10(11(13)16-8)7-17-4-2-3-9(6-17)12(14)18;;/h2-6H,7H2,1H3,(H3-,13,14,15,16,18);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUESXZTYYHXFIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[NH+]C=C(C(=N1)N)C[N+]2=CC=CC(=C2)C(=O)N.[Cl-].[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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